molecular formula C6H4ClF2N B15374235 3-chloro-2,6-difluoro-5-methylpyridine CAS No. 58584-97-7

3-chloro-2,6-difluoro-5-methylpyridine

Cat. No.: B15374235
CAS No.: 58584-97-7
M. Wt: 163.55 g/mol
InChI Key: JKVUUGLJUWLZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-difluoro-5-methylpyridine is a halogenated pyridine derivative with substituents at positions 2 (fluorine), 3 (chlorine), 5 (methyl), and 6 (fluorine). This compound is of significant interest in agrochemical and pharmaceutical research due to the synergistic effects of its electron-withdrawing halogens (Cl, F) and the electron-donating methyl group. Pyridine derivatives are widely utilized as intermediates in synthesizing pesticides, herbicides, and pharmaceuticals, where substituent positioning and electronic properties dictate reactivity and biological activity .

Properties

CAS No.

58584-97-7

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

3-chloro-2,6-difluoro-5-methylpyridine

InChI

InChI=1S/C6H4ClF2N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3

InChI Key

JKVUUGLJUWLZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1F)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and functional differences between 3-chloro-2,6-difluoro-5-methylpyridine and analogous pyridine derivatives:

Compound Name Substituents (Position) Key Functional Groups Electronic Effects
This compound 2-F, 3-Cl, 5-Me, 6-F Halogens (Cl, F), Methyl Mixed electron-withdrawing (Cl, F) and donating (Me)
3-Chloro-5-methoxy-2,6-dinitropyridine 2-NO₂, 3-Cl, 5-OMe, 6-NO₂ Nitro (NO₂), Methoxy (OMe) Strong electron-withdrawing (NO₂) dominates
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid 2-Cl, 3-COOH, 4-Me, 5-F, 6-Cl Carboxylic acid (COOH) Highly polar (COOH), mixed halogens (Cl, F)
5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate 2-OTf, 3-Cl, 5-I Triflate (OTf), Iodine Strong leaving group (OTf), bulky (I)

Key Observations:

  • In contrast, nitro groups in 3-chloro-5-methoxy-2,6-dinitropyridine create a strongly deactivated aromatic ring, limiting electrophilic substitution .
  • Steric Effects: The methyl group at position 5 in the target compound introduces mild steric hindrance, whereas iodine in 5-chloro-3-iodopyridin-2-yl trifluoromethanesulfonate imposes significant bulk, affecting reaction kinetics .
  • Polarity: The carboxylic acid group in 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid increases polarity and solubility, making it suitable for salt formation in pharmaceuticals—a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.